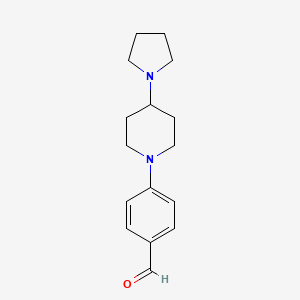
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Piperidone+PyrrolidineCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzoic acid
Reduction: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
科学的研究の応用
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the presence of the aldehyde group may enable the compound to form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
類似化合物との比較
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Pyrrolidino)benzaldehyde: This compound lacks the piperidine ring, making it structurally simpler.
4-(4-Piperidin-1-yl)benzaldehyde: This compound lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
特性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
4-(4-pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-14-3-5-15(6-4-14)18-11-7-16(8-12-18)17-9-1-2-10-17/h3-6,13,16H,1-2,7-12H2 |
InChIキー |
ITNLSCBGMVCAGP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)

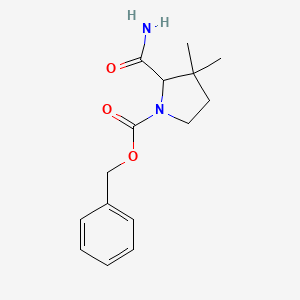

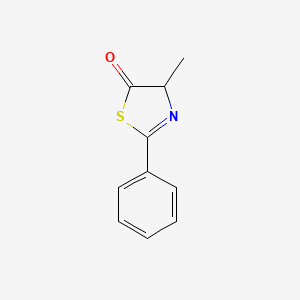
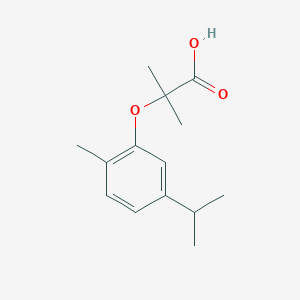

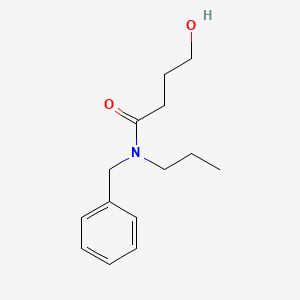
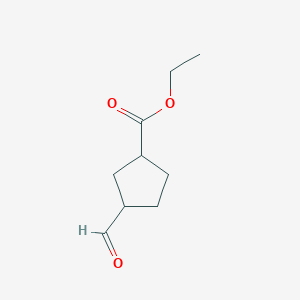
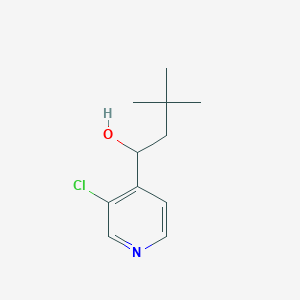
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
